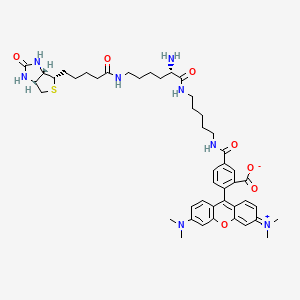
TMR Biocytin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TMR Biocytin: 5-(and-6)-Tetramethylrhodamine Biocytin , is a water-soluble neuronal tracer. It combines the fluorescent dye tetramethylrhodamine with biocytin, a biotin derivative. This compound is widely used in scientific research due to its ability to produce bright, orange fluorescence, making it easily detectable in both fixed and unfixed tissue samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TMR Biocytin involves the conjugation of tetramethylrhodamine with biocytin. The process typically includes the activation of the carboxyl group of tetramethylrhodamine using a coupling reagent, followed by the reaction with the amine group of biocytin. The reaction is carried out under mild conditions to preserve the integrity of both molecules .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using chromatographic techniques and stored under conditions that protect it from light and moisture .
Análisis De Reacciones Químicas
Types of Reactions: TMR Biocytin undergoes various chemical reactions, including:
Oxidation: The tetramethylrhodamine moiety can undergo oxidation, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can affect the biotin moiety, altering its binding affinity to streptavidin.
Substitution: The biotin moiety can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized tetramethylrhodamine derivatives.
Reduction: Reduced biotin derivatives.
Substitution: Substituted biotin derivatives.
Aplicaciones Científicas De Investigación
TMR Biocytin is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed as a neuronal tracer to map neural circuits and study neuronal connectivity.
Medicine: Utilized in imaging techniques to visualize cellular and tissue structures.
Industry: Applied in the development of diagnostic assays and biosensors
Mecanismo De Acción
TMR Biocytin exerts its effects through its fluorescent properties and its ability to bind to streptavidin. The tetramethylrhodamine moiety emits bright orange fluorescence upon excitation, allowing for easy detection. The biotin moiety binds strongly to streptavidin, facilitating the localization and visualization of the compound in biological samples. This binding interaction is crucial for its use in various imaging and diagnostic applications .
Comparación Con Compuestos Similares
CF Dye Biocytin: Another biotinylated dye with similar applications but different spectral properties.
Fluorescein Biocytin: A biotinylated dye with green fluorescence, used for similar purposes but with different excitation/emission wavelengths.
Alexa Fluor Biocytin: A series of biotinylated dyes with varying fluorescence properties, used in a wide range of applications
Uniqueness: TMR Biocytin is unique due to its bright orange fluorescence and its ability to be detected in both fixed and unfixed samples. Its combination of tetramethylrhodamine and biocytin provides a versatile tool for various imaging and diagnostic applications, making it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C46H60N8O7S |
|---|---|
Peso molecular |
869.1 g/mol |
Nombre IUPAC |
5-[5-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-aminohexanoyl]amino]pentylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C46H60N8O7S/c1-53(2)29-16-19-32-37(25-29)61-38-26-30(54(3)4)17-20-33(38)41(32)31-18-15-28(24-34(31)45(58)59)43(56)49-22-9-5-10-23-50-44(57)35(47)12-8-11-21-48-40(55)14-7-6-13-39-42-36(27-62-39)51-46(60)52-42/h15-20,24-26,35-36,39,42H,5-14,21-23,27,47H2,1-4H3,(H5-,48,49,50,51,52,55,56,57,58,59,60)/t35-,36-,39-,42-/m0/s1 |
Clave InChI |
RRJNRPHRYXQIAB-VSZNSILHSA-N |
SMILES isomérico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)[C@H](CCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)N)C(=O)[O-] |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCNC(=O)C(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)


![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
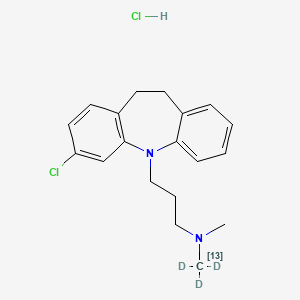
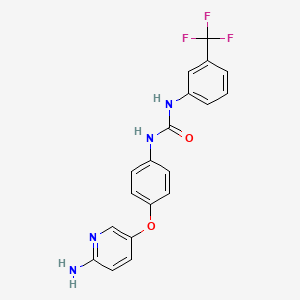

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
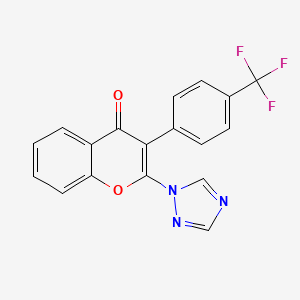
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)
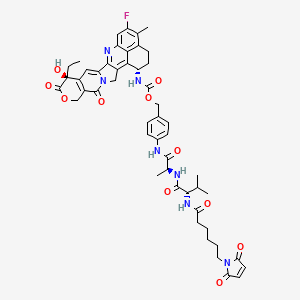
![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)


